3-Amino-4-methoxy-3-methylpentanoic acid
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Overview
Description
3-Amino-4-methoxy-3-methylpentanoic acid is a beta-amino acid that is structurally characterized by the substitution of amino and methyl groups at positions 3 and 4 of the pentanoic acid backbone. It is known for its role as a human metabolite and has various applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-methoxy-3-methylpentanoic acid typically involves the use of specific reagents and conditions to achieve the desired product. One common method includes the reaction of 3-methyl-2-butanone with hydroxylamine to form the oxime, followed by reduction with sodium borohydride to yield the corresponding amine. The final step involves the esterification of the amine with methoxyacetic acid under acidic conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-methoxy-3-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can replace the amino or methoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
3-Amino-4-methoxy-3-methylpentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role as a human metabolite and its interactions with various enzymes.
Medicine: Research explores its potential therapeutic applications, including its effects on metabolic pathways.
Industry: It is used in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of 3-Amino-4-methoxy-3-methylpentanoic acid involves its interaction with specific molecular targets and pathways. It acts as a substrate for enzymes involved in amino acid metabolism, such as aminotransferases. The compound’s effects are mediated through its incorporation into metabolic pathways, influencing the synthesis and degradation of other biomolecules .
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-methylpentanoic acid: A closely related compound with similar structural features.
Beta-Leucine: Another beta-amino acid with comparable properties.
DL-Homovaline: Shares structural similarities and metabolic roles
Uniqueness
3-Amino-4-methoxy-3-methylpentanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group at the 4-position differentiates it from other similar compounds, influencing its reactivity and interactions with enzymes .
Properties
Molecular Formula |
C7H15NO3 |
---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
3-amino-4-methoxy-3-methylpentanoic acid |
InChI |
InChI=1S/C7H15NO3/c1-5(11-3)7(2,8)4-6(9)10/h5H,4,8H2,1-3H3,(H,9,10) |
InChI Key |
GQJAHEDCJZEZBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)(CC(=O)O)N)OC |
Origin of Product |
United States |
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